Divergent Synthesis Platform for COFs
4,7-Dibromo-2-chloro-1H-benzimidazole (DBCBI) uniquely serves as a platform molecule for the divergent synthesis of chiral covalent organic frameworks (CCOFs), enabling a three-step, modular construction protocol that is not feasible with mono- or non-halogenated benzimidazole analogs [1]. The compound's three distinct reactive sites allow for sequential nucleophilic substitution, Suzuki coupling, and imine formation, leading to a library of eight isoframework CCOFs [1]. This capability is not shared by comparators like 2-chlorobenzimidazole (which lacks bromo handles) or 4,7-dibromo-1H-benzimidazole (which lacks the 2-chloro handle).
| Evidence Dimension | Number of Orthogonal Reactive Sites Enabling Sequential Functionalization |
|---|---|
| Target Compound Data | 3 (two aryl bromides at positions 4 and 7, one aryl chloride at position 2) |
| Comparator Or Baseline | 2-Chlorobenzimidazole: 1 reactive site (aryl chloride at position 2). 4,7-Dibromo-1H-benzimidazole: 2 reactive sites (aryl bromides at positions 4 and 7). |
| Quantified Difference | +200% (3 vs. 1 reactive site) vs. 2-chlorobenzimidazole; +50% (3 vs. 2 reactive sites) vs. 4,7-dibromo-1H-benzimidazole. |
| Conditions | Divergent synthesis of chiral COFs as reported by Wang et al., 2019 [1]. |
Why This Matters
The presence of three distinct reactive sites enables a divergent synthesis strategy that is impossible with simpler analogs, making this compound uniquely valuable for constructing complex material libraries.
- [1] Wang, L.-K., Zhou, J.-J., Lan, Y.-B., Ding, S.-Y., Yu, W., & Wang, W. (2019). Divergent Synthesis of Chiral Covalent Organic Frameworks. Angewandte Chemie International Edition, 58(28), 9443–9447. View Source
